{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester
Overview
Description
This compound is a chemical reagent often used in organic synthesis . It is part of the boronic acids and derivatives family . The compound is also known as Methyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.11, a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), a boiling point of 355.6±25.0 °C (Predicted), a flash point of 194.3°C, and a vapor pressure of 4.88E-07mmHg at 25°C .Scientific Research Applications
Molecular Interaction and Complex Formation
Research by Tewari et al. (2014) on pyrazole ester derivatives, which share a structural similarity with the compound , demonstrated their ability to selectively bind to acetone molecules through C–H⋯π interactions. This interaction is stabilized by dispersion energy and highlights the potential use of such compounds in molecular recognition and stabilization processes (Tewari et al., 2014).
Structural Analysis and Chemical Properties
A study by Huang et al. (2021) on boric acid ester intermediates with benzene rings, closely related to the compound of interest, provided insights into their chemical structure and properties. These compounds were analyzed through various spectroscopic techniques and X-ray diffraction, offering a deeper understanding of their molecular configurations and potential interactions. The research underscores the significance of such compounds in structural chemistry and material science (Huang et al., 2021).
Advanced Material Synthesis
Liao et al. (2022) focused on synthesizing a pyrazole derivative that could serve as a raw material for further chemical modifications. This study exemplifies the utility of such compounds in synthesizing advanced materials with specific functional properties, such as those required in pharmaceuticals or novel materials (Liao et al., 2022).
Safety And Hazards
The safety information for this compound is limited. It is a chemical that requires correct laboratory handling procedures and appropriate personal protective measures such as wearing gloves, lab coats, and safety goggles . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water, and medical attention should be sought if necessary .
properties
IUPAC Name |
methyl 2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)15-8-6-13(7-9-15)14-10-20-21(11-14)12-16(22)23-5/h6-11H,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAVIGQQEPZEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN(N=C3)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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